molecular formula C10H12BrN3O3 B4138517 N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide

N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide

Cat. No. B4138517
M. Wt: 302.12 g/mol
InChI Key: SIVTWTFVFVUXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide, also known as BNDG, is a chemical compound widely used in scientific research. BNDG is a potent inhibitor of glycine transporters and has been shown to have various biochemical and physiological effects.

Mechanism of Action

N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide acts as a competitive inhibitor of glycine transporters, binding to the substrate binding site of the transporter and preventing the uptake of glycine into the cell. This leads to an increase in extracellular glycine concentration, which can activate glycine receptors and modulate neuronal function.
Biochemical and Physiological Effects:
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to have various biochemical and physiological effects. In addition to modulating neuronal function, N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to have anti-inflammatory and analgesic effects. N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has also been shown to enhance the activity of the NMDA receptor, a receptor involved in learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is its selectivity for glycine transporters. This allows researchers to selectively modulate glycine levels without affecting other neurotransmitters or transporters. However, N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has a relatively short half-life and can be rapidly metabolized, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide in scientific research. One direction is the study of the role of glycine transporters in neurological disorders such as schizophrenia and epilepsy. Another direction is the development of more potent and selective inhibitors of glycine transporters, which could have therapeutic potential for these disorders. Finally, the use of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide in combination with other compounds could lead to the development of novel treatments for neurological disorders.

Scientific Research Applications

N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide is widely used in scientific research as a tool to study the function of glycine transporters. Glycine is an important neurotransmitter in the central nervous system, and glycine transporters play a crucial role in regulating the extracellular concentration of glycine. N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to selectively inhibit glycine transporters, leading to an increase in extracellular glycine concentration. This allows researchers to study the effects of altered glycine levels on neuronal function and behavior.

properties

IUPAC Name

N-(4-bromo-2-nitrophenyl)-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O3/c1-13(2)6-10(15)12-8-4-3-7(11)5-9(8)14(16)17/h3-5H,6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVTWTFVFVUXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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